

Application Notes and Protocols for (Rac)-NNC 55-0396 In Vitro Assays

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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

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Introduction

(Rac)-NNC 55-0396 is a potent T-type calcium channel blocker that has demonstrated significant effects in various in vitro models. It is a derivative of mibefradil with improved selectivity and pharmacokinetic properties. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **(Rac)-NNC 55-0396**, including electrophysiological assessment of T-type calcium channel inhibition, and cellular assays for cytotoxicity and apoptosis.

Mechanism of Action

(Rac)-NNC 55-0396 selectively inhibits low-voltage-activated (LVA) or T-type calcium channels, particularly the CaV3.1 isoform.[1] This inhibition disrupts intracellular calcium homeostasis, which in turn can affect various cellular processes. Notably, NNC 55-0396 has been shown to suppress the stability and expression of Hypoxia-Inducible Factor-1 α (HIF-1 α), a key transcription factor in cellular adaptation to hypoxia and a critical player in tumor progression and angiogenesis.[2][3][4][5][6] The destabilization of HIF-1 α is mediated, at least in part, through the ubiquitin-proteasome system.[4][5] The downstream effects of T-type calcium channel inhibition and subsequent HIF-1 α reduction include the induction of apoptosis, making **(Rac)-NNC 55-0396** a compound of interest for cancer research.

Data Presentation

Table 1: Inhibitory Activity of (Rac)-NNC 55-0396

Assay Type	Cell Line/Channel	Parameter	Value	Reference
Electrophysiology	HEK293 cells expressing CaV3.1	IC50	6.8 μ M	[1]
Cytotoxicity (XTT Assay)	SNU-1 Gastric Cancer Cells	IC50 (24h)	4.17 μ M	[7]
Cytotoxicity (XTT Assay)	Glioblastoma Cells	IC50 (24h)	4.8 μ M	[8]

Table 2: Apoptotic Effect of NNC 55-0396 on SNU-1 Gastric Cancer Cells (24h treatment)

Treatment	Concentration	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)	Dead Cells (%)	Reference
Untreated Control	-	4.27 \pm 1.30	5.77 \pm 1.10	0.76 \pm 0.90	[4]
NNC 55-0396	4.17 μ M (IC50)	11.03 \pm 1.79	49.42 \pm 3.68	7.38 \pm 1.07	[4]

Table 3: Protective Effect of NNC 55-0396 Against Bupivacaine-Induced Apoptosis in SH-SY5Y Cells (24h)

Treatment Group	Apoptosis Rate (%)	Reference
Control	12.5 ± 2.7	[9]
1 mM Bupivacaine	41.6 ± 2.3	[9]
1 mM Bupivacaine + 10 µM NNC 55-0396	36.2 ± 3.9	[9]
1 mM Bupivacaine + 50 µM NNC 55-0396	28.7 ± 3.2	[9]
1 mM Bupivacaine + 100 µM NNC 55-0396	25.1 ± 2.8	[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **(Rac)-NNC 55-0396** on T-type calcium channels (e.g., CaV3.1) expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

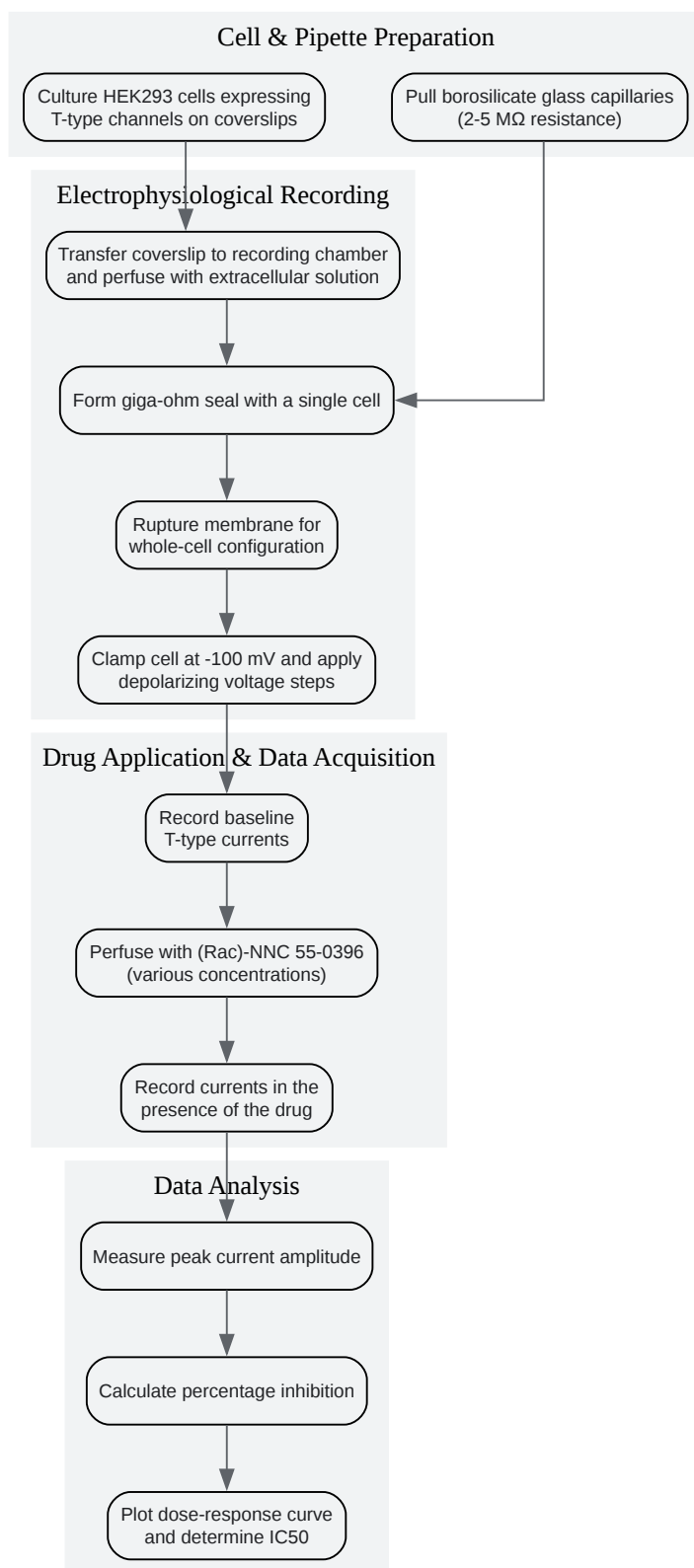
- HEK293 cells stably or transiently expressing the T-type calcium channel of interest (e.g., CaV3.1)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)
- Glass coverslips
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries
- Extracellular solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, pH 7.4 with TEA-OH

- Intracellular solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Li, pH 7.2 with CsOH
- **(Rac)-NNC 55-0396** stock solution (in DMSO)

Procedure:

- Cell Preparation:
 - Culture HEK293 cells expressing the target T-type calcium channel on glass coverslips.
 - Allow cells to reach 50-70% confluency before recording.
- Pipette Preparation:
 - Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage.
 - Perfuse the chamber with the extracellular solution.
 - Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
 - Clamp the cell at a holding potential of -100 mV to remove channel inactivation.
 - Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type calcium currents.
- Drug Application:
 - After establishing a stable baseline recording of the T-type currents, perfuse the chamber with the extracellular solution containing a known concentration of **(Rac)-NNC 55-0396**.
 - Repeat the voltage-step protocol to record currents in the presence of the compound.

- Perform a dose-response analysis by applying a range of concentrations of **(Rac)-NNC 55-0396**.
- Data Analysis:
 - Measure the peak current amplitude at each voltage step before and after drug application.
 - Calculate the percentage of current inhibition for each concentration of **(Rac)-NNC 55-0396**.
 - Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC₅₀ value.



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Fig. 1: Workflow for IC₅₀ determination using patch-clamp.

XTT Cell Viability/Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

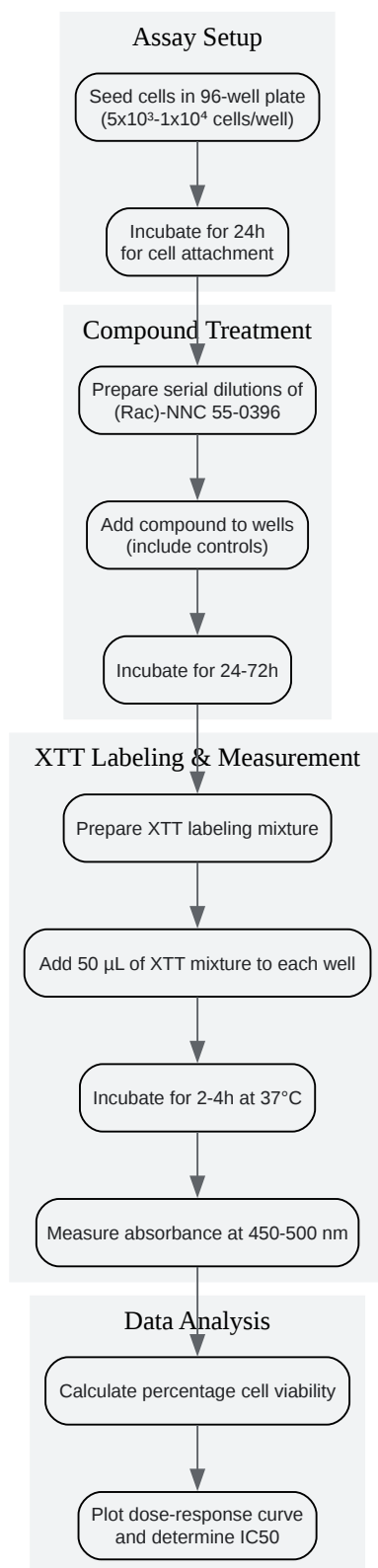
Materials:

- Target cancer cell line (e.g., SNU-1)
- Cell culture medium
- 96-well microplates
- **(Rac)-NNC 55-0396**
- XTT labeling reagent
- Electron-coupling reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **(Rac)-NNC 55-0396** in culture medium.
 - Remove the medium from the wells and add 100 μ L of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated controls.
 - Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- XTT Labeling:

- Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
- Add 50 μ L of the XTT labeling mixture to each well.
- Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
- Absorbance Measurement:
 - Gently shake the plate to evenly distribute the color.
 - Measure the absorbance of the samples at 450-500 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC₅₀ value.



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Fig. 2: Workflow for the XTT cell viability assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

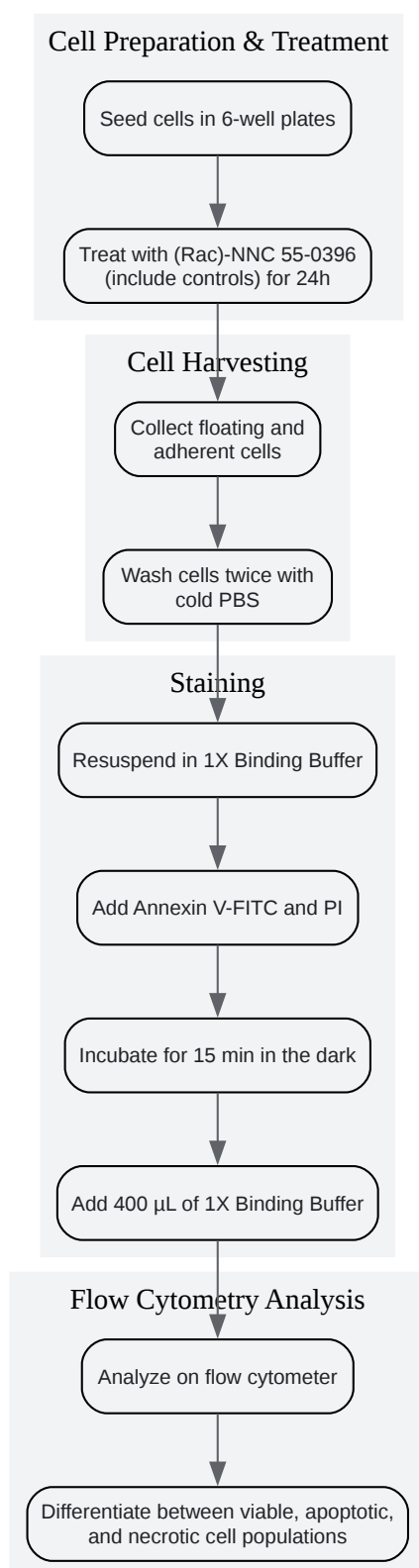
Materials:

- Target cell line (e.g., SNU-1)
- Cell culture medium
- 6-well plates
- **(Rac)-NNC 55-0396**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat the cells with the desired concentrations of **(Rac)-NNC 55-0396** (including the IC50 value determined from the cytotoxicity assay) for a specified time (e.g., 24 hours). Include an untreated control.
- Cell Harvesting:
 - Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Wash the cells twice with cold PBS.

- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
- Data Interpretation:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

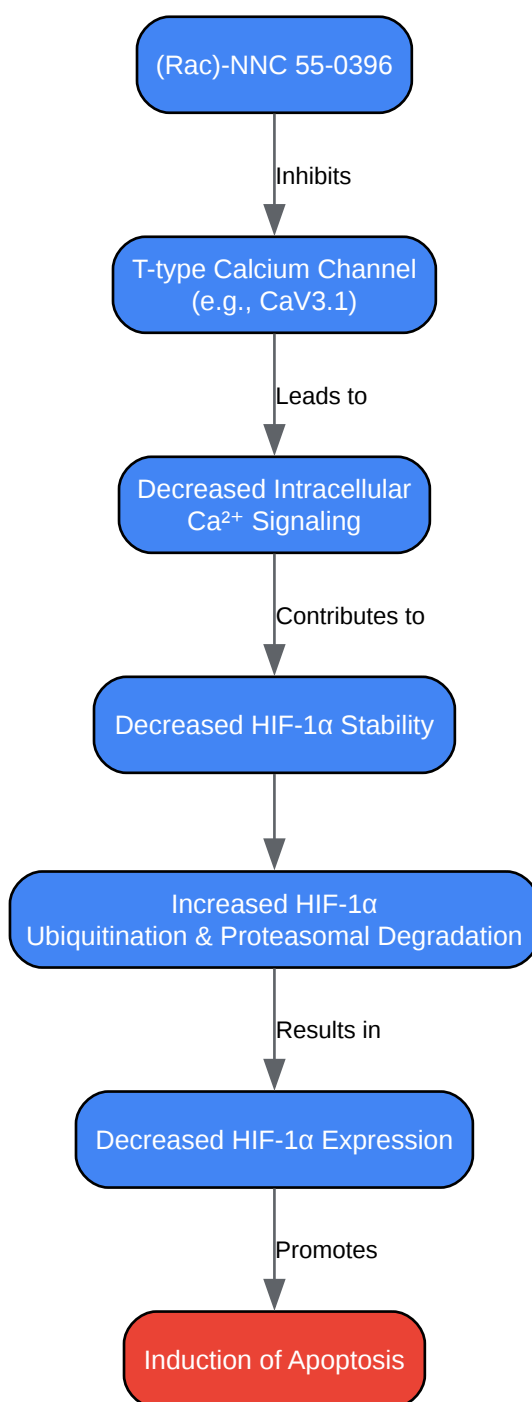


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Fig. 3: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

The inhibition of T-type calcium channels by **(Rac)-NNC 55-0396** initiates a signaling cascade that ultimately leads to apoptosis in cancer cells. A key component of this pathway is the downregulation of HIF-1 α .



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Fig. 4: Signaling pathway of **(Rac)-NNC 55-0396**.

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